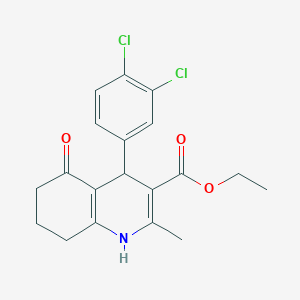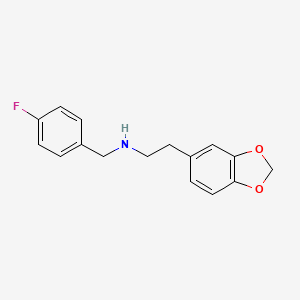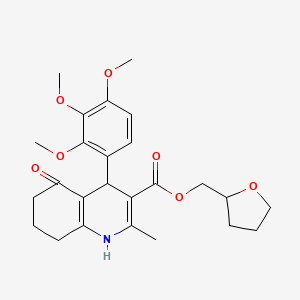![molecular formula C15H14N2OS B5191042 4-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine](/img/structure/B5191042.png)
4-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized by various methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and future directions for lab experiments.
Mécanisme D'action
The mechanism of action of 4-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and pathways that are involved in the inflammatory response and oxidative stress. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. It has also been reported to increase the levels of antioxidant enzymes and reduce the levels of lipid peroxidation products. In addition, it has been reported to induce apoptosis in cancer cells and inhibit the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine in lab experiments is its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. Another advantage is its relatively easy synthesis method. However, one of the limitations is its potential toxicity and side effects, which need to be further studied.
Orientations Futures
There are several future directions for the study of 4-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine. One direction is to further study its mechanism of action and the pathways involved in its therapeutic activities. Another direction is to study its potential use in the treatment of other diseases, such as cardiovascular disease and autoimmune diseases. Additionally, further studies are needed to determine its potential toxicity and side effects. Finally, the development of new synthesis methods and analogs of this compound could lead to the discovery of more potent and selective compounds for therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine has been reported by several researchers. One of the methods involves the reaction of 2-phenylthiocarbamide with ethyl nicotinate in the presence of a catalyst. This reaction leads to the formation of this compound. Another synthesis method involves the reaction of 2-phenylthiocarbamide with 2-bromo-3-cyanopyridine in the presence of a catalyst. This reaction leads to the formation of this compound.
Applications De Recherche Scientifique
4-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use in the treatment of diabetes, Alzheimer’s disease, and Parkinson’s disease.
Propriétés
IUPAC Name |
(2-phenyl-1,3-thiazolidin-3-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-14(12-6-8-16-9-7-12)17-10-11-19-15(17)13-4-2-1-3-5-13/h1-9,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPYEIPXSXERFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5190960.png)


![3-[(3-methylbutyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5190988.png)
![3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5190992.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5190995.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190999.png)
![2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B5191005.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5191009.png)


![1-(hydroxymethyl)-7-methyl-4-(2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5191033.png)
![1-{[1-({6-[(2-methylbenzyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5191037.png)
![N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5191039.png)